Tris-succinimidyl-1,3,5-benzenetricarboxylate
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Description
Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a chemical compound that is widely used in scientific research for conjugation and labeling of biological molecules, such as proteins and antibodies. TST is a versatile molecule that can be used for a variety of applications, ranging from biochemical assays to protein-protein interactions. TST has been used in many different fields, including biochemistry, molecular biology, and immunology.
Scientific research applications
Radiolabeling and Protein Labeling
Radiolabeling of Proteins and Peptides: TSBT and its derivatives, such as N-succinimidyl-3-iodobenzoate and N-succinimidyl 4-guanidinomethyl-3-[^I]iodobenzoate, are extensively used for the radioiodination of proteins and peptides. These compounds facilitate the attachment of radioactive iodine isotopes to proteins, which is crucial for diagnostic imaging and therapeutic applications. The method enhances the stability of radiolabeled proteins in vivo, offering advantages over traditional direct electrophilic radioiodination techniques (Khalaj et al., 2001), (Vaidyanathan & Zalutsky, 2006).
Direct Protein Radiolabeling for PET Imaging: TSBT derivatives like N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB) are developed for the direct radiolabeling of proteins for use in positron emission tomography (PET). These prosthetic groups enable the attachment of the positron-emitting radionuclide 18F to proteins, facilitating their use in PET imaging. This approach is noted for its efficiency and the high specificity of the labeling process, which is crucial for the development of radiotracers for in vivo studies (Kostikov et al., 2012).
Supramolecular Chemistry
Supramolecular Assembly: TSBT and its structurally related compounds have been utilized as key components in the design and synthesis of supramolecular structures. For instance, tris(hydroxymethyl)aminomethane grafted onto the surface of polyoxotungstate, in conjunction with 1,3,5-benzenetricarboxylate, leads to the formation of cubic polyoxometalate-organic molecular cages. These structures are noted for their high thermal and hydrothermal stability, showcasing the versatility of TSBT derivatives in constructing complex molecular architectures (Zheng et al., 2010).
properties
IUPAC Name |
tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFNKSPKXMSVLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459309 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-succinimidyl-1,3,5-benzenetricarboxylate | |
CAS RN |
268539-19-1 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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